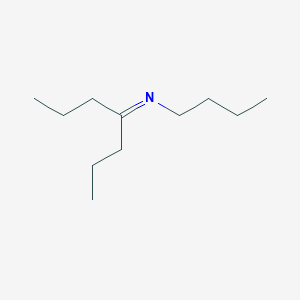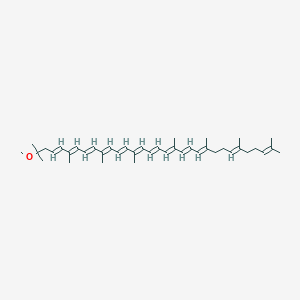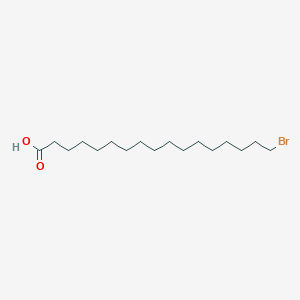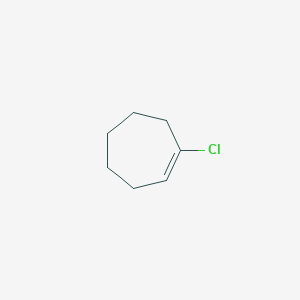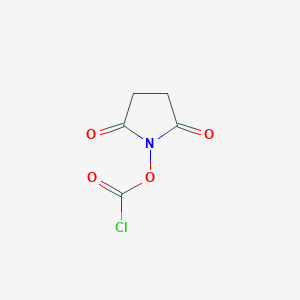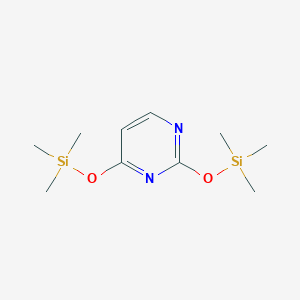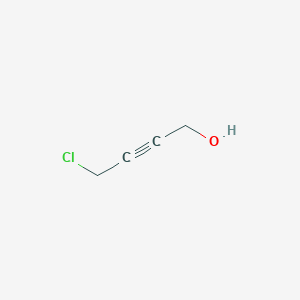
C.I. Food Black 2
Übersicht
Beschreibung
Synthesis Analysis
The formation of C.I. Food Black 2 involves a series of stages: chain elongation, branching, cyclization, and ring densification, leading to the final formation of the pigment. This process is complex, involving polymerization of small carbon species and leading to a structure of folded graphite layers.Molecular Structure Analysis
C.I. Food Black 2 is characterized by its molecular structure consisting of folded graphite layers. This structure is determined by the stages of its synthesis process, which include chain elongation, cyclization, and the densification of rings. These structural characteristics contribute to its pigmenting properties and stability.Chemical Reactions Analysis
As a form of carbon black, C.I. Food Black 2 participates in various chemical reactions due to its surface chemistry. It interacts with surface oxides and can undergo functionalization through reaction with free organic radicals.Physical And Chemical Properties Analysis
The physical properties of C.I. Food Black 2, such as its insolubility and pigmenting efficiency, are attributed to its molecular structure and surface chemistry. It remains insoluble under most conditions and contributes to the coloration of food and cosmetic products effectively without altering their chemical properties. The chemical properties of C.I. Food Black 2, including its reactivity and stability, are influenced by its molecular structure and the presence of surface functional groups.Wissenschaftliche Forschungsanwendungen
Food Coloring
“C.I. Food Black 2” is primarily used as a colorant in food products . It is produced through the partial combustion of hydrocarbons. This pigment is recognized under different names based on its raw materials and production methods, including vegetable carbon, lamp black, and carbon ash.
Cosmetic Coloring
In addition to food products, “C.I. Food Black 2” is also certified for coloring certain cosmetics. Its insolubility under most conditions allows it to contribute to the coloration of cosmetic products effectively without altering their chemical properties.
Chemical Reactions
“C.I. Food Black 2” participates in various chemical reactions due to its surface chemistry. It interacts with surface oxides and can undergo functionalization through reaction with free organic radicals.
Physical Properties Analysis
The physical properties of “C.I. Food Black 2”, such as its insolubility and pigmenting efficiency, are attributed to its molecular structure and surface chemistry.
Chemical Properties Analysis
The chemical properties of “C.I. Food Black 2”, including its reactivity and stability, are influenced by its molecular structure and the presence of surface functional groups. Its interaction with various substances and its role in different chemical reactions are determined by these chemical properties, influencing its application in food and cosmetics.
Synthesis Analysis
The formation of “C.I. Food Black 2” involves a series of stages: chain elongation, branching, cyclization, and ring densification, leading to the final formation of the pigment. This process is visualized through molecular dynamics simulations, showing that the formation of “C.I. Food Black 2” is complex, involving polymerization of small carbon species and leading to a structure of folded graphite layers.
Safety And Hazards
C.I. Food Black 2 may form combustible dust concentrations in air . If irritation or symptoms occur from any route of exposure, the affected individual should be removed from the area . Contaminated clothing should be removed and laundered before reuse . In all cases of doubt, or when symptoms persist, medical advice should be sought .
Eigenschaften
IUPAC Name |
tetrasodium;6-amino-4-hydroxy-3-[[7-sulfinato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N5O12S4.4Na/c27-20-12-18-13(9-23(20)46(38,39)40)10-24(47(41,42)43)25(26(18)32)31-30-22-8-7-21(17-6-3-15(44(33)34)11-19(17)22)29-28-14-1-4-16(5-2-14)45(35,36)37;;;;/h1-12,32H,27H2,(H,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43);;;;/q;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBAGGHBUKLZPQ-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C(C5=CC(=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)S(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H15N5Na4O12S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879792 | |
| Record name | Tetrasodium 6-amino-4-hydroxy-3-((7-sulphonato-4-((4-sulphonatophenyl)azo)-1-naphthyl)azo)naphthalene-2,7-disulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
809.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C.I. Food Black 2 | |
CAS RN |
2118-39-0 | |
| Record name | CI 27755 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002118390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrasodium 6-amino-4-hydroxy-3-((7-sulphonato-4-((4-sulphonatophenyl)azo)-1-naphthyl)azo)naphthalene-2,7-disulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions that replacing sulfonic acid groups in C.I. Food Black 2 with carboxylic acid groups improves water fastness. What is the mechanism behind this improvement?
A1: [] Replacing the sulfonic acid groups in C.I. Food Black 2 (Structure 1A in the paper) with less acidic carboxylic acid groups (Structure 1B) results in dyes with enhanced water fastness due to a phenomenon called differential solubility. While the paper doesn't delve into the specific mechanism, we can infer:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





